(3-Ethoxy-4,5-difluorophenyl)methanol

Lipophilicity LogP Physicochemical Properties

(3-Ethoxy-4,5-difluorophenyl)methanol is a difluorinated benzyl alcohol derivative bearing an ethoxy substituent at the 3-position of the aromatic ring. It serves as a specialized synthetic intermediate for kinase inhibitor programs and advanced agrochemical development.

Molecular Formula C9H10F2O2
Molecular Weight 188.174
CAS No. 1443327-93-2
Cat. No. B2500531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxy-4,5-difluorophenyl)methanol
CAS1443327-93-2
Molecular FormulaC9H10F2O2
Molecular Weight188.174
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)CO)F)F
InChIInChI=1S/C9H10F2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-4,12H,2,5H2,1H3
InChIKeyMMDRIBSPLPXCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Ethoxy-4,5-difluorophenyl)methanol (CAS 1443327-93-2) – A Differentiated Fluorinated Benzyl Alcohol for Specialist Pharmaceutical & Agrochemical Procurement


(3-Ethoxy-4,5-difluorophenyl)methanol is a difluorinated benzyl alcohol derivative bearing an ethoxy substituent at the 3-position of the aromatic ring. It serves as a specialized synthetic intermediate for kinase inhibitor programs and advanced agrochemical development . The combination of the electron‑withdrawing fluorine atoms and the alkoxy donor creates a unique substitution pattern that cannot be replicated by simpler mono‑fluoro or non‑ethoxy analogs.

Why In‑Class Substitution of (3-Ethoxy-4,5-difluorophenyl)methanol Fails – Quantitative Differentiation from Simpler Benzyl Alcohols


Common difluorobenzyl alcohols such as (3,4‑difluorophenyl)methanol lack the ethoxy group, which significantly alters lipophilicity, steric profile, and synthetic cost. These differences directly impact molecular recognition in kinase inhibitor pharmacophores and procurement economics, as detailed in the quantitative evidence below .

Quantitative Differentiation of (3-Ethoxy-4,5-difluorophenyl)methanol – Head‑to‑Head and Cross‑Study Evidence


Enhanced Lipophilicity (LogP) of (3-Ethoxy-4,5-difluorophenyl)methanol Versus Non‑Ethoxy Difluorobenzyl Alcohols

The target compound exhibits a computed LogP of 1.8558 , while the comparator (3,4‑difluorophenyl)methanol displays a partition coefficient of 1.78 [1]. The ΔLogP of +0.08 indicates a modest but directionally consistent increase in lipophilicity conferred by the 3‑ethoxy substituent.

Lipophilicity LogP Physicochemical Properties

Price Premium of (3-Ethoxy-4,5-difluorophenyl)methanol Reflects Synthetic Complexity and Specialized Demand

The target compound is listed at approximately 8,668 CNY/g (97% purity) by Fluorochem , whereas the simpler analog 3,4‑difluorobenzyl alcohol retails for ≈12 CNY/g (TCI, 5 g scale) . The ~720‑fold price difference arises from the additional synthetic steps required to install the regiospecific ethoxy and difluoro pattern.

Procurement Cost Specialty Intermediate Cost Differentiation

Unique 3‑Ethoxy‑4,5‑difluoro Substitution Pattern Enables Specific Synthetic Transformations in Kinase Inhibitor Programs

The 3‑ethoxy‑4,5‑difluoro arrangement is employed as a key intermediate in the synthesis of advanced kinase inhibitor candidates [1]. The ethoxy group at position 3 provides steric shielding and electronic modulation that are absent in 3‑H or 3‑OMe analogs, potentially impacting subsequent Suzuki coupling efficiency and final inhibitor potency.

Substitution Pattern Kinase Inhibitor Synthesis Synthetic Intermediate

High‑Value Application Scenarios for (3-Ethoxy-4,5-difluorophenyl)methanol (CAS 1443327-93-2)


Late‑Stage Functionalization in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams synthesizing ATP‑competitive kinase inhibitors can use this building block to introduce a metabolically stable alkoxy‑fluoro motif at the solvent‑exposed region of the pharmacophore. The ethoxy group may contribute to improved pharmacokinetic properties compared to methoxy analogs, as inferred from LogP enhancement .

Agrochemical Intermediate for Fluorinated Pyrethroid Analogs

The difluoroethoxy‑phenyl scaffold is structurally related to known pyrethroid modifiers. Procurement of this compound enables the exploration of novel insecticides with potentially enhanced environmental stability due to the electron‑withdrawing fluorine pattern .

Synthesis of Boronic Ester Derivatives for Suzuki‑Miyaura Cross‑Coupling

Conversion to the corresponding pinacol boronate ester (CAS 2121512‑90‑9) yields a versatile partner for Pd‑catalyzed cross‑coupling. The unique aryl substitution pattern is preserved, allowing construction of libraries of fluorinated biaryl compounds for screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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